molecular formula C14H10O2 B1640474 3,8-Dimethylacenaphthenequinone CAS No. 146885-81-6

3,8-Dimethylacenaphthenequinone

Cat. No.: B1640474
CAS No.: 146885-81-6
M. Wt: 210.23 g/mol
InChI Key: YMVJXPYFESLYEO-UHFFFAOYSA-N
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Description

3,8-Dimethylacenaphthenequinone is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Oxidation

Electrochemical oxidation studies involving compounds similar to 3,8-Dimethylacenaphthenequinone, such as 2,3-dimethylhydroquinone, demonstrate the potential for creating environmentally friendly methods with high atomic economy. These methods involve generating products via various electrochemical mechanisms, indicating a route for innovative synthesis processes in chemical manufacturing (Hosseiny Davarani et al., 2006).

Antiproliferative and Anticancer Effects

Compounds structurally related to this compound, such as certain dimeric naphthoquinones, have been found to exhibit promising antiproliferative and multidrug resistance-reversing effects in cancer cell lines. This indicates the potential of this compound and its derivatives in cancer treatment and drug resistance modulation (Rauf et al., 2015).

Biosynthetic Applications

In the realm of biosynthesis, compounds like this compound have been studied in the context of antibiotic production. For example, enzymes involved in the biosynthesis of aminocoumarin antibiotics, which are structurally related to this compound, have been characterized, suggesting potential applications in antibiotic synthesis and related fields (Pojer et al., 2003).

Development of Chemotherapeutic Agents

Research into plant-derived compounds, including quinones and related structures, has led to the discovery and development of new chemotherapeutic agents. This area of research highlights the potential of compounds like this compound in the design of novel drugs for treating various diseases, including cancer (Lee, 2010).

Mechanism of Action

Target of Action

It is known to be a useful intermediate in the preparation of fluorinated and trifluoromethylated corannulenes .

Mode of Action

The mode of action of 3,8-Dimethylacenaphthenequinone involves a series of chemical reactions. For instance, it undergoes an aldol condensation with 3-pentanone under basic conditions . This reaction is part of a larger process that transforms planar polyarenes into curved fused-ring systems .

Biochemical Pathways

The transformation of planar aromatic molecules into π-extended non-planar structures is a challenging task. This process requires the natural trigonal planar geometry of the sp²-hybridised carbon atoms to become non-planar . The angle strain associated with this pyramidalization needs to be overcome in any viable synthesis . This necessitates the application of either high-energy reaction conditions or high-energy precursors .

Pharmacokinetics

Its physical properties such as melting point (2060 to 2100 °C) and predicted boiling point (4082±350 °C) and density (1310±006 g/cm³) have been reported .

Result of Action

The result of the action of this compound is the successful transformation of a planar polyarene into a curved geometry by creating new C-C bonds along the rim of the molecular structure . This is illustrated in a 20-minute synthesis of corannulene, a fragment of fullerene C60, in 66% yield through ball milling of planar tetrabromomethylfluoranthene precursor under ambient conditions .

Action Environment

The action of this compound is influenced by the environment in which the reactions take place. For instance, mechanochemical forces can successfully transform a planar polyarene into a curved geometry without requiring inert conditions or organic solvents . This method provides better yields within shorter reaction times and opens up a new reaction space for inducing curvature at a molecular level .

Properties

IUPAC Name

3,8-dimethylacenaphthylene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-7-3-5-9-6-4-8(2)11-12(9)10(7)13(15)14(11)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVJXPYFESLYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C1)C=CC(=C3C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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